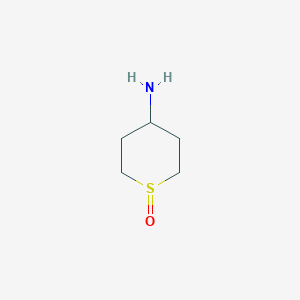

Cis-4-aminotetrahydro-2H-thiopyran 1-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-oxothian-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NOS/c6-5-1-3-8(7)4-2-5/h5H,1-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDKXLCNTFZQKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)CCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereochemical Control

Preparation of Cis-4-aminotetrahydro-2H-thiopyran 1-oxide

The efficient and stereoselective synthesis of isomerically pure 4-aminotetrahydro-2H-thiopyran 1-oxide derivatives has been successfully achieved through a multi-step process involving controlled oxidation and subsequent isomerization. drugapprovalsint.com

The formation of a sulfoxide (B87167) from its corresponding sulfide (B99878) (thioether) is a fundamental transformation that requires careful selection of oxidants to prevent over-oxidation to the sulfone. nih.gov A variety of reagents and catalytic systems have been developed for the chemoselective oxidation of sulfides. organic-chemistry.org

Common strategies for controlled sulfoxide formation include:

Hydrogen Peroxide: Often used in combination with catalysts or under specific pH conditions, H₂O₂ is an environmentally benign oxidant. nih.gov Acetic acid can be used as a medium to achieve high selectivity for sulfoxides. nih.gov Catalytic systems employing metals like zinc or titanium have also been shown to effectively mediate oxidation with hydrogen peroxide. researchgate.netrsc.org

Peroxy Acids: Reagents like meta-chloroperbenzoic acid (mCPBA) are effective but can lead to sulfone formation if not used in stoichiometric amounts and at controlled temperatures. nih.gov

Halogen-Based Reagents: Oxidants such as sodium periodate (B1199274) can be used, sometimes with a metal catalyst like FeCl₃, for rapid and clean conversion. organic-chemistry.org

Oxone®: This potassium peroxymonosulfate (B1194676) formulation is a versatile and effective oxidant for converting sulfides to sulfoxides. drugapprovalsint.com

Oxaziridines: Chiral or achiral oxaziridines, such as Davis's oxaziridine, offer high chemoselectivity for the sulfur atom, even in the presence of other oxidizable functional groups, and operate under mild conditions. nih.gov

In the context of preparing the target compound, the oxidation of a protected precursor, tert-butyl(4-nitrophenyl)sulfonyl(tetrahydro-2H-thiopyran-4-yl)carbamate, with Oxone® has been shown to be a highly efficient method. drugapprovalsint.com This approach provides the sulfoxide without significant formation of the sulfone byproduct. drugapprovalsint.com

The key challenge in synthesizing Cis-4-aminotetrahydro-2H-thiopyran 1-oxide is controlling the stereochemistry relative to the amine substituent at the C4 position. A notable and efficient strategy relies on a thermodynamically controlled isomerization. drugapprovalsint.com

The synthesis proceeds in two distinct stages:

Kinetically Controlled Oxidation: The direct oxidation of the protected 4-aminotetrahydro-2H-thiopyran precursor with Oxone® proceeds with high diastereoselectivity, affording the trans-sulfoxide as the major product. drugapprovalsint.com This selectivity is governed by steric hindrance, where the oxidant preferentially attacks the less hindered face of the sulfur atom. drugapprovalsint.com

Acid-Catalyzed Isomerization: The purified trans-sulfoxide is then subjected to isomerization. Treatment with hydrogen chloride provides a convenient method to convert the trans isomer into the desired, thermodynamically more stable cis isomer. drugapprovalsint.com

This sequence allows for the preparation of the isomerically pure cis-sulfoxide hydrochloride salt in good yield. drugapprovalsint.com While thermal or photochemical conditions can also induce isomerization in some thiopyran oxide systems, acid catalysis has proven effective for this specific transformation. drugapprovalsint.comresearchgate.net

| Step | Precursor | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Oxidation | Protected 4-aminotetrahydro-2H-thiopyran | Oxone® | trans-Sulfoxide Intermediate | 68% | drugapprovalsint.com |

| Isomerization & Deprotection | trans-Sulfoxide Intermediate | HCl | cis-4-Aminotetrahydro-2H-thiopyran 1-oxide HCl | 62% | drugapprovalsint.com |

The synthesis of the required precursor, 4-aminotetrahydro-2H-thiopyran, typically begins with the construction of the thiopyran ring. A common and versatile method for forming six-membered heterocyclic rings is the hetero-Diels-Alder reaction, or [4+2] cycloaddition. nih.govrsc.orgrsc.org This involves reacting a thiocarbonyl compound (a thiodienophile) with a 1,3-diene to form a dihydrothiopyran ring, which can then be reduced to the saturated tetrahydrothiopyran (B43164) system. nih.gov

Often, the synthesis starts from tetrahydro-4H-thiopyran-4-one, which is accessible through various routes. researchgate.netlookchem.com From this ketone, the amine functionality can be introduced via functional group interconversions. A standard method is reductive amination, where the ketone is reacted with an ammonia (B1221849) source and a reducing agent to form the primary amine. This amine is typically protected before the subsequent oxidation step to prevent side reactions. drugapprovalsint.com

Stereoselective and Asymmetric Approaches to Thiopyran 1-oxides

Beyond the specific diastereoselective synthesis of the title compound, broader methodologies exist for introducing chirality into thiopyran 1-oxides, either at the sulfur atom or on the carbon ring.

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.org This strategy is a powerful tool in asymmetric synthesis.

In the context of thiopyrans, chiral auxiliaries can be employed in several ways:

Asymmetric Cycloadditions: A chiral group can be incorporated into either the diene or the dienophile in a hetero-Diels-Alder reaction. nih.gov For instance, the reaction of a diene with a thiocarbonyl compound bearing a recoverable chiral auxiliary can lead to the formation of a thiopyran ring with high diastereoselectivity. nih.gov

Asymmetric Alkylation: A chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine, can be attached to a thiopyran precursor (e.g., forming an amide from a thiopyran carboxylic acid). The auxiliary then directs the stereoselective alkylation at a prochiral center on the ring.

Catalytic asymmetric methods offer an efficient way to generate chiral molecules, where a small amount of a chiral catalyst can produce a large quantity of enantiomerically enriched product. wikipedia.orgwikipedia.org

Metal-Catalyzed Asymmetric Oxidations

The oxidation of a prochiral sulfide to a chiral sulfoxide is a well-established asymmetric transformation. wikipedia.org This directly creates a stereocenter at the sulfur atom. The pioneering work in this area involved the use of titanium-based catalysts with chiral tartrate ligands (a modification of the Sharpless epoxidation system), often referred to as the Kagan-Modena oxidation. researchgate.netacs.org Since this discovery, a wide range of metal-ligand complexes have been developed for this purpose. researchgate.nettandfonline.com

| Metal Catalyst | Chiral Ligand Type | Oxidant | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Titanium(IV) | Diethyl Tartrate | Alkyl Hydroperoxide | Often >90% | researchgate.netacs.org |

| Vanadium | Chiral Schiff Bases | H₂O₂ | Good to Excellent | tandfonline.com |

| Copper(I)/Copper(II) | Chiral Bipyridyl or Amino Alcohols | H₂O₂ | Up to 84-93% | tandfonline.comacs.org |

| Aluminum(III) | Salalen | H₂O₂ | High | acs.org |

Metal-Catalyzed Asymmetric Hydrogenations

Asymmetric hydrogenation is a powerful method for establishing stereocenters on the carbon framework of a molecule by the stereoselective addition of hydrogen across a double bond. wikipedia.org This technique is widely used for the reduction of prochiral alkenes, ketones, and imines. nih.gov Catalysts for these reactions typically consist of a transition metal (commonly ruthenium, rhodium, or iridium) complexed with a chiral ligand, such as a diphosphine (e.g., BINAP) or a diamine (e.g., DPEN). wikipedia.orgnih.gov

For the synthesis of chiral thiopyrans, this method could be applied to:

The asymmetric hydrogenation of a dihydrothiopyran to create one or more stereocenters in the saturated ring.

The asymmetric reduction of a tetrahydrothiopyran-4-one (B549198) to a chiral 4-hydroxytetrahydro-2H-thiopyran, which can serve as a versatile precursor for other chiral derivatives.

The asymmetric hydrogenation of sulfur-containing heterocycles like thiophenes has been achieved with excellent selectivity using ruthenium catalysts, demonstrating the viability of this approach for related ring systems. wikipedia.org

Enantioselective Transformations for Accessing Specific Stereoisomers

Achieving enantiomeric purity of cis-4-aminotetrahydro-2H-thiopyran 1-oxide is crucial for its application in pharmaceuticals, where stereoisomers can exhibit different pharmacological activities. Various strategies can be employed to access specific stereoisomers, including chiral resolution and asymmetric synthesis.

One common approach is the enzymatic kinetic resolution of a racemic mixture of a suitable precursor. Lipases are frequently used enzymes for this purpose. For instance, a racemic mixture of a protected aminotetrahydrothiopyran derivative could be acetylated in the presence of a lipase (B570770) like Novozym® 435. The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated and unacylated enantiomers. A subsequent deprotection step would then yield the enantiomerically pure target compound.

Organocatalysis represents another powerful tool for establishing stereocenters. Chiral catalysts, such as L-proline and its derivatives, have been successfully employed in the asymmetric synthesis of pyran and thiopyran derivatives. nih.gov These catalysts can facilitate key bond-forming reactions in a stereocontrolled manner, leading to the desired enantiomer in high enantiomeric excess. For example, a Michael addition reaction, a common step in the synthesis of six-membered heterocycles, can be rendered enantioselective by using a suitable chiral organocatalyst.

Furthermore, chiral auxiliaries can be employed to direct the stereochemical outcome of a reaction. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereocenter has been established, the auxiliary is removed. This approach, while effective, often requires additional synthetic steps for the attachment and removal of the auxiliary.

Finally, asymmetric metal catalysis using chiral ligands can be a highly efficient method for the enantioselective synthesis of thiopyran derivatives. Chiral metal complexes can catalyze a variety of transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions, with high levels of enantioselectivity.

Process Research and Development for Scalable Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process requires significant research and development to ensure efficiency, safety, and economic viability. This involves optimizing reaction conditions and exploring robust catalytic systems.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is a critical aspect of process development, aiming to maximize the yield of the desired product while minimizing the formation of impurities. This is a multi-parameter process that involves a systematic study of various factors.

Solvent Selection: The choice of solvent can significantly impact reaction rates, selectivity, and the ease of product isolation. A range of solvents with varying polarities and boiling points are typically screened to identify the optimal medium for the reaction.

Temperature Control: Reaction temperature is a key parameter that influences both the rate of reaction and the formation of byproducts. An optimal temperature profile is often developed to ensure a balance between reaction time and product purity. For instance, a reaction might be initiated at a lower temperature to control an initial exotherm and then gradually heated to drive the reaction to completion.

Reagent Stoichiometry and Addition Rate: The stoichiometry of the reactants must be carefully controlled to ensure complete conversion of the limiting reagent and to minimize the formation of impurities. The rate of addition of a reagent can also be critical, particularly for highly exothermic or fast reactions, to maintain temperature control and prevent the formation of undesired side products.

pH Control: For reactions involving acidic or basic reagents or intermediates, maintaining the pH of the reaction mixture within a specific range is often crucial for both yield and selectivity.

Work-up and Isolation Procedures: The development of a robust and scalable work-up and isolation procedure is essential for obtaining the final product in high purity and yield. This may involve extraction, crystallization, or chromatography. The goal is to develop a procedure that is efficient, uses minimal amounts of solvents, and is amenable to large-scale equipment.

A typical optimization process might involve a Design of Experiments (DoE) approach, where multiple parameters are varied simultaneously to efficiently map the reaction landscape and identify the optimal conditions.

| Parameter | Range Studied | Optimal Condition | Impact on Yield/Selectivity |

| Solvent | Toluene, Acetonitrile, Dichloromethane | Acetonitrile | Improved selectivity and easier product isolation. |

| Temperature (°C) | 25 - 80 | 60 | Faster reaction rate without significant increase in byproducts. |

| Oxidant (equiv.) | 1.0 - 2.0 | 1.2 | Maximized conversion of the starting sulfide. |

| Reaction Time (h) | 2 - 24 | 8 | Sufficient time for completion without product degradation. |

Catalytic Systems in Thiopyran Synthesis (e.g., Nanomagnetic Catalysts, Functionalized Mesoporous Silicas)

The use of heterogeneous catalysts is highly desirable in scalable synthesis due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. Nanomagnetic catalysts and functionalized mesoporous silicas are two promising classes of heterogeneous catalysts for the synthesis of thiopyran and related heterocyclic compounds.

Nanomagnetic Catalysts: These catalysts consist of magnetic nanoparticles, typically iron oxide, coated with a catalytic species. The magnetic core allows for the easy separation of the catalyst from the reaction mixture using an external magnet. For the synthesis of thiopyran derivatives, a nanomagnetic catalyst functionalized with a basic amine group, such as NH2·MIL-101(Fe)/ED, has been reported. tandfonline.comresearchgate.net This type of catalyst can promote condensation reactions leading to the formation of the thiopyran ring. The reusability of these catalysts over several cycles with minimal loss of activity makes them economically and environmentally attractive for large-scale production. researchgate.net

| Catalyst | Substrates | Product | Key Advantages |

| Nanomagnetic NH2·MIL-101(Fe)/ED | Aromatic aldehydes, malononitrile, and a sulfur source | Thiopyran derivatives | High efficiency, easy separation, and reusability. tandfonline.comresearchgate.net |

| Ag/Fe3O4@starch | Aryl aldehydes, malononitrile, and 1,3-dicarbonyl compounds | 4H-pyran derivatives | High yields, simple recovery, and high catalytic activity. scielo.org.za |

Functionalized Mesoporous Silicas: Mesoporous silica (B1680970) materials, such as MCM-41 and SBA-15, possess high surface areas and ordered pore structures, making them excellent supports for catalytic species. nih.gov The silica surface can be functionalized with a variety of organic groups to create specific catalytic sites. For example, mesoporous silica functionalized with amine groups can act as a solid base catalyst. Gold nanoparticles supported on mesoporous silica-chitosan have been shown to be an efficient and recyclable catalyst for the green synthesis of 4H-pyran derivatives in an aqueous medium. benthamdirect.com The well-defined pore structure of these materials can also impart shape selectivity to the catalytic process. The synthesis of these functionalized materials can be achieved through co-condensation or post-synthesis grafting methods. nih.gov

| Catalyst | Functional Group | Application | Key Advantages |

| Au NPs/silica-chitosan | Gold nanoparticles and chitosan | Synthesis of 4H-pyran derivatives | Environmentally benign, recyclable, and high catalytic activity in water. benthamdirect.com |

| Thiourea-functionalized mesoporous silica | Thiourea groups | Not specified for thiopyran synthesis, but potential for metal scavenging or catalysis. | High surface area and tunable pore size. researchgate.net |

The development and application of such advanced catalytic systems are crucial for the sustainable and cost-effective large-scale synthesis of cis-4-aminotetrahydro-2H-thiopyran 1-oxide and other important pharmaceutical intermediates.

Structural Elucidation, Spectroscopic Characterization, and Conformational Analysis

Spectroscopic Identification and Purity Assessment

NMR spectroscopy is a powerful method for determining the stereochemical arrangement of atoms in a molecule. For cis-4-aminotetrahydro-2H-thiopyran 1-oxide, both ¹H and ¹³C NMR are employed to confirm the "cis" relationship between the amino group and the sulfoxide (B87167) oxygen.

In a study by Mizojiri et al. (2017), the hydrochloride salt of cis-4-aminotetrahydro-2H-thiopyran 1-oxide was characterized, providing valuable spectroscopic data. drugapprovalsint.com The ¹H NMR spectrum, recorded in DMSO-d₆, shows distinct signals for the protons on the heterocyclic ring. The chemical shifts and coupling constants of the protons adjacent to the sulfoxide group and the carbon bearing the amino group are particularly informative for assigning the stereochemistry. The integration of the proton signals also confirms the number of protons in different environments, consistent with the proposed structure.

The ¹³C NMR spectrum further supports the structural assignment. The chemical shifts of the carbon atoms in the ring are influenced by the presence of the electronegative sulfoxide group and the amino substituent. The observed shifts are consistent with the cis configuration of the molecule.

| Nucleus | Solvent | Chemical Shift (δ) / ppm | Description |

|---|---|---|---|

| ¹H | DMSO-d₆ | 1.81–2.00 | (2H, m) |

| ¹H | DMSO-d₆ | 2.06–2.24 | (2H, m) |

| ¹H | DMSO-d₆ | 2.73 | (2H, td, J = 13.6, 3.2 Hz) |

| ¹H | DMSO-d₆ | 2.90–3.01 | (2H, m) |

| ¹H | DMSO-d₆ | 3.21 | (1H, brs) |

| ¹H | DMSO-d₆ | 8.19 | (3H, brs) |

| ¹³C | D₂O | 19.80 | - |

| ¹³C | D₂O | 42.94 | - |

| ¹³C | D₂O | 47.34 | - |

Note: The provided NMR data is for the hydrochloride salt of the title compound. drugapprovalsint.com

Mass spectrometry is utilized to determine the molecular weight of the compound and to gain insights into its fragmentation patterns, which can further confirm the structure. For cis-4-aminotetrahydro-2H-thiopyran 1-oxide, techniques such as Liquid Chromatography-Mass Spectrometry (LCMS) can be employed.

The expected molecular ion for the free base (C₅H₁₁NOS) would have a calculated mass-to-charge ratio (m/z) of approximately 133.06. In the analysis of the hydrochloride salt, the protonated molecule [M+H]⁺ is often observed. Mizojiri et al. (2017) reported an observed m/z of 134.1 for the [M+H]⁺ ion, which is in agreement with the calculated value for the protonated form of the compound, thus confirming its molecular formula. drugapprovalsint.com

| Technique | Calculated m/z (C₅H₁₁NOS) | Observed m/z ([M+H]⁺) |

|---|---|---|

| LCMS | 133.06 | 134.1 |

Solid-State Structural Determination

While spectroscopic methods provide valuable information about the connectivity and stereochemistry of a molecule in solution, X-ray crystallography offers a definitive determination of the three-dimensional structure in the solid state.

For chiral molecules that can exist as enantiomers and diastereomers, X-ray crystallography is the gold standard for determining the absolute configuration and assessing diastereomeric purity. In the case of cis-4-aminotetrahydro-2H-thiopyran 1-oxide, this technique can unambiguously confirm the relative positions of the amino group and the sulfoxide oxygen.

An illustrative example of the type of data obtained from a single-crystal X-ray diffraction experiment for a similar small organic molecule is presented below.

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 105.5 |

| Volume (ų) | 820.4 |

| Z | 4 |

Note: The data in this table is for illustrative purposes and does not represent the actual crystallographic data for cis-4-aminotetrahydro-2H-thiopyran 1-oxide.

Conformational Dynamics of the Tetrahydrothiopyran (B43164) 1-oxide Ring

The six-membered tetrahydrothiopyran 1-oxide ring is not planar and, similar to cyclohexane, adopts non-planar conformations to relieve ring strain. The study of these conformations is essential for understanding the molecule's reactivity and biological activity.

The tetrahydrothiopyran 1-oxide ring typically adopts a chair conformation, which is generally more stable than boat or twist-boat forms. researchgate.net In the case of cis-4-aminotetrahydro-2H-thiopyran 1-oxide, there are two possible chair conformations that can interconvert through a process known as ring flipping.

In these chair forms, the substituents—the sulfoxide oxygen and the 4-amino group—can occupy either axial or equatorial positions. For the cis isomer, one substituent will be axial while the other is equatorial, or vice-versa. The relative stability of these two chair conformations is determined by the steric and electronic interactions of the substituents with the rest of the ring.

Generally, bulky substituents prefer to occupy the more spacious equatorial position to minimize unfavorable 1,3-diaxial interactions. The conformational preference of the sulfoxide group is more complex and can be influenced by a variety of factors, including steric hindrance and dipole-dipole interactions. Low-temperature NMR studies on related 4-substituted thiane (B73995) 1-oxides have been instrumental in determining the ratios of different conformers at equilibrium. researchgate.net For cis-4-aminotetrahydro-2H-thiopyran 1-oxide, the equilibrium between the two chair forms will dictate the predominant shape of the molecule in solution. Theoretical calculations can also be employed to estimate the energy differences between the possible conformers and predict the most stable arrangement. researchgate.net

Influence of Sulfoxide Stereochemistry on Ring Conformation

The stereochemistry of the sulfoxide group in cis-4-aminotetrahydro-2H-thiopyran 1-oxide is a critical determinant of the ring's conformational preference. The tetrahydrothiopyran ring typically adopts a chair conformation to minimize torsional and steric strain. However, the introduction of a sulfoxide group and an amino substituent at the 4-position leads to two possible diastereomers for the cis configuration, each with distinct conformational equilibria. These diastereomers are defined by the axial or equatorial orientation of the S=O bond relative to the chair conformation of the ring.

In principle, the sulfoxide oxygen can be either axial or equatorial. The conformational preference is governed by a delicate balance of steric and electronic effects. Generally, for monosubstituted thiane-1-oxides, the equatorial orientation of the S=O group is favored to alleviate 1,3-diaxial interactions. However, in the case of cis-4-aminotetrahydro-2H-thiopyran 1-oxide, the situation is more complex due to the presence of the 4-amino group.

Two primary chair conformations are possible for each diastereomer. For the diastereomer with an equatorial amino group, the sulfoxide oxygen can be either axial or equatorial. Similarly, for the diastereomer with an axial amino group, both axial and equatorial orientations of the sulfoxide oxygen are possible. The relative stability of these conformers is dictated by the minimization of steric repulsions, such as 1,3-diaxial interactions, and the potential for intramolecular hydrogen bonding between the amino group and the sulfoxide oxygen.

Low-temperature NMR spectroscopy is a powerful tool for investigating such conformational equilibria. By cooling the sample, the rate of ring inversion can be slowed down on the NMR timescale, allowing for the observation and quantification of individual conformers. For analogous 4-substituted thiane-1-oxides, studies have revealed that the conformational free energy differences between chair forms are influenced by the nature and orientation of the substituent. For instance, in 4-alkoxy- and 4-siloxy-substituted thiane-1-oxides, a pronounced preference for pseudoaxial conformers has been demonstrated. While specific experimental data for cis-4-aminotetrahydro-2H-thiopyran 1-oxide is not extensively available in the literature, it is anticipated that the interplay between the amino and sulfoxide groups would lead to a distinct conformational preference, likely favoring a chair conformation that minimizes unfavorable steric interactions.

A hypothetical representation of the conformational equilibrium is presented in the table below, illustrating the possible chair conformers.

| Diastereomer | Amino Group Orientation | Sulfoxide Oxygen Orientation | Key Steric Interactions |

| 1 | Equatorial | Axial | 1,3-diaxial S=O/H |

| 1 | Equatorial | Equatorial | Gauche S=O/C-C |

| 2 | Axial | Axial | 1,3-diaxial NH₂/H, 1,3-diaxial S=O/H |

| 2 | Axial | Equatorial | 1,3-diaxial NH₂/H, Gauche S=O/C-C |

This table is illustrative and the actual equilibrium will depend on the specific energetic contributions of the interactions.

Stereochemical Insights from Hydrogen-Deuterium Exchange at α-Sulfinyl Protons

Hydrogen-deuterium (H-D) exchange at the carbon atoms adjacent to the sulfoxide group (α-sulfinyl protons) can provide valuable insights into the stereochemistry and conformational dynamics of cis-4-aminotetrahydro-2H-thiopyran 1-oxide. The acidity of these protons is enhanced by the electron-withdrawing nature of the sulfinyl group, allowing for their exchange with deuterium (B1214612) from a deuterated solvent, typically in the presence of a base.

The rate of H-D exchange is highly dependent on the stereochemical relationship between the α-proton and the sulfoxide group. It is generally observed that the proton that is syn-periplanar to the sulfinyl oxygen undergoes exchange at a significantly different rate than the proton that is anti-periplanar. This difference in exchange rates arises from the stereoelectronic requirements of the intermediate carbanion. The stability of this carbanion is influenced by the orientation of the lone pair on the carbon relative to the S=O bond.

By monitoring the rates of deuterium incorporation at the α-positions using techniques like NMR spectroscopy or mass spectrometry, it is possible to deduce the preferred conformation of the ring and the stereochemistry at the sulfur atom. For instance, in a rigid chair conformation, one of the α-protons will be axial and the other equatorial. Their respective orientations relative to the axial or equatorial sulfoxide oxygen will determine their exchange rates.

| Proton Orientation | Relationship to S=O (Axial) | Relationship to S=O (Equatorial) | Expected Relative Exchange Rate |

| Axial | anti-periplanar | Gauche | Dependent on carbanion stability |

| Equatorial | Gauche | syn-periplanar | Dependent on carbanion stability |

The relative exchange rates are dependent on the specific geometry and the mechanism of exchange.

These stereochemical insights derived from H-D exchange, combined with computational modeling and other spectroscopic techniques, are invaluable for a comprehensive understanding of the three-dimensional structure and dynamic behavior of cis-4-aminotetrahydro-2H-thiopyran 1-oxide.

Chemical Reactivity and Derivatization Strategies

Reactivity of the Amine Functionality

The primary amine at the C4 position is a key site for derivatization. Its nucleophilic and basic character dictates its reaction pathways.

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. This reactivity allows it to readily attack electrophilic centers, most notably in the formation of amide bonds. The reaction with acyl chlorides, anhydrides, or carboxylic acids activated by coupling agents proceeds efficiently to yield the corresponding N-acylated derivatives. This high reactivity necessitates that the amine group is often masked or "protected" during synthetic routes where other parts of the molecule need to be modified, in order to prevent unwanted side reactions.

To achieve selective transformations at other molecular sites, the amine functionality is temporarily converted into a less reactive group. organic-chemistry.org Carbamates are common protecting groups employed for this purpose. The selection of a protecting group is critical and depends on its stability to various reaction conditions and the orthogonality of its removal.

For the 4-aminotetrahydro-2H-thiopyran 1-oxide scaffold, the tert-butoxycarbonyl (Boc) group is a widely used protecting group. It is introduced under standard conditions and is stable to a range of non-acidic reagents. Deprotection, or removal of the Boc group, is typically achieved under acidic conditions. For instance, treatment with a 2 M solution of hydrogen chloride in methanol (B129727) effectively removes the Boc group to liberate the amine hydrochloride salt. organic-chemistry.org

Another effective protecting group for this system is the (4-nitrophenyl)sulfonyl (Ns) group. The Ns group offers different stability and deprotection characteristics compared to the Boc group, allowing for more complex, multi-step syntheses. organic-chemistry.org

| Protecting Group | Abbreviation | Deprotection Reagent/Conditions | Reference |

|---|---|---|---|

| tert-butoxycarbonyl | Boc | 2 M Hydrogen Chloride in Methanol | organic-chemistry.org |

| (4-nitrophenyl)sulfonyl | Ns | Mercaptoacetic acid, LiOH | organic-chemistry.org |

Transformations at the Sulfoxide (B87167) Center

The sulfoxide group is a versatile functional group that can undergo both oxidation and reduction, providing access to different oxidation states of the sulfur atom within the thiopyran ring.

The sulfoxide can be deoxygenated to the corresponding sulfide (B99878), 4-aminotetrahydro-2H-thiopyran. This reduction is a key transformation for removing the chiral center at the sulfur atom and accessing the sulfide scaffold. A variety of reagents have been developed for the chemoselective reduction of sulfoxides, which is crucial to avoid the reduction of other functional groups present in the molecule. organic-chemistry.org Reagent systems such as triflic anhydride (B1165640) in combination with potassium iodide are effective for the deoxygenation of sulfoxides under mild conditions. organic-chemistry.org Another efficient reagent is 1,3,5-Triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride (TAPC), which promotes deoxygenation with high yields and chemoselectivity. organic-chemistry.orgysu.amorganic-chemistry.orgnih.gov Such methods are valuable for their ability to tolerate sensitive functional groups. organic-chemistry.org

Design and Synthesis of Analogs

The synthesis of specific stereoisomers of 4-aminotetrahydro-2H-thiopyran 1-oxide derivatives is a key strategy for creating analogs with distinct properties. A stereoselective synthesis is often required to isolate the pure cis isomer.

A common strategy begins with the oxidation of a protected precursor, such as N-Boc-4-aminotetrahydro-2H-thiopyran. Oxidation with an agent like Oxone tends to favor the formation of the trans sulfoxide due to steric control. organic-chemistry.org The desired cis isomer can then be obtained from the trans isomer through a hydrogen chloride-catalyzed isomerization process. This equilibration allows for the conversion of the thermodynamically controlled trans product into the desired cis analog. organic-chemistry.org This synthetic sequence, combining protection, stereoselective oxidation, and isomerization, provides a reliable pathway for designing and synthesizing a variety of isomerically pure analogs based on the cis-4-aminotetrahydro-2H-thiopyran 1-oxide core structure. organic-chemistry.org

Ring Modifications of the Tetrahydrothiopyran (B43164) Core

The tetrahydrothiopyran ring, a six-membered saturated heterocycle containing a sulfur atom, forms the backbone of the title compound. Modifications to this core structure can lead to novel scaffolds with potentially altered physicochemical and biological properties. Key strategies for ring modification include ring expansion and ring contraction.

Ring Expansion:

Ring expansion reactions of the tetrahydrothiopyran 1-oxide core could potentially lead to seven-membered thiepane (B16028) derivatives. One plausible approach involves a Tiffeneau-Demjanov-type rearrangement. This would necessitate the conversion of the amino group to a suitable leaving group, such as a diazonium salt, followed by treatment with a base to induce rearrangement. The stereochemistry of the starting material, with the cis relationship between the amino and sulfoxide groups, would likely influence the stereochemical outcome of the ring-expanded product.

Another potential route for ring expansion could involve the reaction of a suitably protected derivative with a diazomethane (B1218177) precursor, such as diazomethane itself or trimethylsilyldiazomethane, under Lewis acid catalysis. This method has been successfully employed for the expansion of other cyclic ketones and could be adapted for the tetrahydrothiopyran scaffold.

Ring Contraction:

Conversely, ring contraction of the tetrahydrothiopyran ring could yield five-membered thiolane derivatives. A possible strategy to achieve this transformation is a Favorskii-type rearrangement. This would require the introduction of a halogen atom alpha to the sulfoxide group, followed by treatment with a base. The cis-stereochemistry of the starting material would play a crucial role in the feasibility and stereoselectivity of this rearrangement.

A photochemical approach, such as a Norrish Type II reaction, could also be envisioned for the ring contraction of a suitably derivatized tetrahydrothiopyran 1-oxide. This would involve the formation of a 1,4-biradical intermediate, which could then cyclize to form a five-membered ring.

| Modification Strategy | Potential Reagents and Conditions | Expected Product |

| Ring Expansion (Tiffeneau-Demjanov type) | 1. NaNO₂, HCl (to form diazonium salt) 2. Base | Thiepane derivative |

| Ring Expansion (with diazomethane) | Trimethylsilyldiazomethane, Lewis acid | Thiepane derivative |

| Ring Contraction (Favorskii type) | 1. Halogenating agent (e.g., NBS) 2. Base (e.g., NaOMe) | Thiolane derivative |

| Ring Contraction (Photochemical) | UV light, suitable sensitizer | Thiolane derivative |

Introduction of Diverse Substituents to the Aminotetrahydrothiopyran 1-oxide Framework

The presence of a primary amino group in Cis-4-aminotetrahydro-2H-thiopyran 1-oxide provides a convenient handle for the introduction of a wide array of substituents, thereby enabling the synthesis of a diverse library of derivatives.

N-Acylation:

The amino group can readily undergo acylation with various acylating agents, such as acid chlorides, acid anhydrides, and carboxylic acids (in the presence of a coupling agent), to furnish the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

N-Alkylation:

N-alkylation of the amino group can be achieved using alkyl halides or by reductive amination with aldehydes or ketones. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding secondary and tertiary amines. Reductive amination, on the other hand, provides a more controlled method for the synthesis of secondary amines.

N-Sulfonylation:

The synthesis of N-sulfonylated derivatives of 4-aminotetrahydro-2H-thiopyran 1-oxide has been reported. For instance, the reaction of the corresponding sulfide with a nosylating agent followed by oxidation of the sulfur atom provides the trans-sulfoxide. The cis-isomer can then be obtained through a hydrogen chloride-catalyzed isomerization. drugapprovalsint.com

Urea and Thiourea Formation:

The amino group can react with isocyanates and isothiocyanates to form ureas and thioureas, respectively. These derivatives are of interest due to their potential hydrogen bonding capabilities and biological activities.

| Derivatization | Reagent | Functional Group Introduced |

| N-Acylation | Acid chloride, Acid anhydride | Amide |

| N-Alkylation | Alkyl halide, Aldehyde/Ketone (reductive amination) | Secondary/Tertiary Amine |

| N-Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Urea Formation | Isocyanate | Urea |

| Thiourea Formation | Isothiocyanate | Thiourea |

Synthesis of Spiroheterocyclic Derivatives

Spiroheterocycles, compounds containing two rings connected by a single common atom, are a class of molecules that have garnered significant attention in medicinal chemistry due to their unique three-dimensional structures. The Cis-4-aminotetrahydro-2H-thiopyran 1-oxide framework can serve as a precursor for the synthesis of novel spiroheterocyclic systems.

One potential strategy involves the conversion of the amino group into a nucleophilic species that can participate in an intramolecular cyclization. For example, the amino group could be derivatized with a bifunctional reagent containing both an electrophilic center and a group capable of cyclizing onto the tetrahydrothiopyran ring.

Another approach could involve a multi-component reaction. For instance, a one-pot reaction between an isatin (B1672199) derivative, malononitrile, and a primary amine (in this case, our title compound) in the presence of a base could potentially lead to the formation of spirooxindole-annulated thiopyran derivatives. nih.gov While this specific reaction has been reported for other primary amines, its application to Cis-4-aminotetrahydro-2H-thiopyran 1-oxide remains to be explored.

Furthermore, the amino group could be used to construct a new ring that is spiro-fused at the C4 position of the tetrahydrothiopyran ring. For example, reaction with a diketone or a keto-ester could lead to the formation of a spiro-fused heterocyclic system, such as a spiro-piperazine or a spiro-lactam.

| Spirocyclization Strategy | Potential Reactants | Resulting Spiroheterocycle |

| Intramolecular Cyclization | Bifunctional reagent with electrophilic and cyclizing groups | Fused-spiro system |

| Multi-component Reaction | Isatin, malononitrile | Spirooxindole-thiopyran |

| Ring Construction | Diketone, Keto-ester | Spiro-piperazine, Spiro-lactam |

Applications in Advanced Chemical Synthesis and Drug Discovery Research

Cis-4-aminotetrahydro-2H-thiopyran 1-oxide as a Versatile Synthetic Building Block

The utility of cis-4-aminotetrahydro-2H-thiopyran 1-oxide as a foundational element in organic synthesis stems from its bifunctional nature—a primary amine for nucleophilic additions or amide couplings and a sulfoxide (B87167) group that influences the molecule's conformation and reactivity. Efficient and stereoselective methods for its synthesis have been developed, which are crucial for its application in constructing isomerically pure compounds. For instance, a process involving the oxidation of a protected carbamate (B1207046) precursor with Oxone® can yield the trans sulfoxide with high selectivity, which can then be conveniently isomerized to the desired cis sulfoxide derivative using hydrogen chloride. drugapprovalsint.comresearchgate.net

The thiopyran ring is a core component in numerous bioactive agents and natural products. nih.govresearchgate.net The cis-4-aminotetrahydro-2H-thiopyran 1-oxide scaffold serves as a key starting material for generating more complex, fused, and spirocyclic heterocyclic systems. The amino group provides a reactive handle for annulation reactions, allowing for the fusion of other rings, such as pyrimidines, pyridines, or indoles, onto the thiopyran framework. researchgate.net The synthesis of thiopyran-containing heterocycles is an active area of research, driven by their validated biological activities, including anticancer and antimicrobial properties. researchgate.netnih.gov The defined stereochemistry of the cis-sulfoxide can be used to direct the stereochemical outcome of subsequent reactions, enabling the asymmetric synthesis of intricate molecular targets.

Table 1: Examples of Heterocyclic Systems Incorporating a Thiopyran Motif

| Heterocyclic System | Precursor Example | Potential Application Area |

|---|---|---|

| Thiopyrano[2,3-b]indoles | Indoline-2-thione | Medicinal Chemistry |

| Thiopyranoquinolines | 2-Mercaptoquinoline-3-carbaldehyde | Antiviral, Anticancer |

| Spirooxindole-thiopyrans | Isatin (B1672199) derivatives | Anticancer |

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all starting materials, are highly valued for their efficiency and atom economy in generating molecular diversity. growingscience.com Thiopyran scaffolds are frequently synthesized through one-pot MCRs. nih.gov For example, facile one-pot, five-component reactions have been developed to create spirooxindole-annulated thiopyran derivatives under mild and environmentally friendly conditions. nih.gov While cis-4-aminotetrahydro-2H-thiopyran 1-oxide is more commonly used as a building block for sequential synthesis, its structural motifs are relevant to the design of novel MCRs aimed at producing libraries of complex sulfur-containing heterocycles for screening purposes. researchgate.netnih.gov

Contribution to Medicinal Chemistry Scaffolds and Lead Optimization

The tetrahydrothiopyran (B43164) ring system is a valuable scaffold in medicinal chemistry due to its favorable physicochemical properties, including its typical stability and ability to form non-covalent interactions with biological targets. The introduction of an amino group and a sulfoxide introduces polarity and hydrogen-bonding capabilities, further enhancing its potential for molecular recognition.

The thiopyran structure is a key component in a variety of bioactive molecules. nih.gov Researchers utilize building blocks like cis-4-aminotetrahydro-2H-thiopyran 1-oxide to synthesize novel therapeutic agents. drugapprovalsint.comchemimpex.com The defined three-dimensional shape imparted by the cis-relationship between the amino and sulfoxide groups can be exploited to achieve specific orientations within a protein's binding pocket. This stereochemical control is critical in designing potent and selective drugs. The synthesis of isomerically pure derivatives is a crucial first step, enabling the systematic exploration of structure-activity relationships (SAR) for new drug candidates. drugapprovalsint.com Thiopyran-containing compounds have shown potential in the development of treatments for cancer and viral infections. researchgate.netnih.gov

In modern drug discovery, molecular scaffolds are used to generate libraries of related compounds (analogs) for screening against specific biological targets. The cis-4-aminotetrahydro-2H-thiopyran 1-oxide core is an attractive starting point for such explorations. By modifying the amino group (e.g., through acylation or alkylation) or by further functionalizing the ring, chemists can create a diverse set of molecules for testing against key enzymes like mTOR and PDE10A.

mTOR (Mechanistic Target of Rapamycin): mTOR is a protein kinase that is central to regulating cell growth, proliferation, and survival. nih.govmdpi.com It is a major component of two distinct protein complexes, mTORC1 and mTORC2. nih.govnih.gov Dysregulation of the mTOR pathway is implicated in many diseases, particularly cancer, making it a significant therapeutic target. nih.govmdpi.com Inhibitors of mTOR can be cytostatic by reducing protein synthesis and inducing autophagy. nih.gov Scaffolds like aminotetrahydrothiopyran can be incorporated into novel kinase inhibitors designed to interact with the ATP-binding site of mTOR. scbt.com

PDE10A (Phosphodiesterase 10A): PDE10A is an enzyme that breaks down the second messengers cAMP and cGMP and is highly expressed in the medium spiny neurons of the brain's striatum. nih.gov By inhibiting PDE10A, the levels of these second messengers increase, modulating neuronal signaling pathways. This mechanism has been explored for the treatment of neuropsychiatric disorders like schizophrenia. nih.govnih.gov PDE10A inhibitors have shown potential for antipsychotic activity with a potentially improved side-effect profile compared to traditional D2 receptor blockers. nih.gov The aminotetrahydrothiopyran scaffold can be used to develop novel PDE10A inhibitors, with the amino group serving as a key interaction point or a site for attaching other pharmacophoric features.

Table 2: Key Biological Targets in Drug Discovery

| Target | Function | Therapeutic Area |

|---|---|---|

| mTOR | Serine/threonine kinase regulating cell growth and proliferation. nih.gov | Oncology, Immunology |

| PDE10A | Dual-substrate phosphodiesterase modulating neuronal signaling. nih.gov | Neuroscience (e.g., Schizophrenia) |

Research in Agrochemical Development

The core structure of aminotetrahydrothiopyran has also found applications in the agricultural sector. chemimpex.comlookchem.com The closely related compound, 4-aminotetrahydro-2H-thiopyran 1,1-dioxide, is used as a precursor or building block in the formulation of agrochemicals. chemimpex.comlookchem.com It serves in the synthesis of plant growth regulators and can be used to enhance the efficacy of pesticides and herbicides. chemimpex.com The water solubility and chemical properties of these types of compounds make them valuable assets in developing new solutions for crop protection and management. chemimpex.comlookchem.com Research into analogs, including sulfoxide derivatives like cis-4-aminotetrahydro-2H-thiopyran 1-oxide, could lead to the development of new agrochemicals with modified properties, such as altered soil mobility, plant uptake, or biological activity spectrum.

Use as an Intermediate in Pesticide and Herbicide Formulation Research

There is no scientific literature available that describes the use of Cis-4-aminotetrahydro-2H-thiopyran 1-oxide as an intermediate in the research and formulation of pesticides or herbicides.

Other Scientific Research Applications

Reagent in Biochemical Assays and Enzymatic Studies

No published research indicates that Cis-4-aminotetrahydro-2H-thiopyran 1-oxide is utilized as a reagent in biochemical assays or for enzymatic studies.

Applications in Material Science Research for Polymer Development

There are no findings in the current body of scientific work to suggest that Cis-4-aminotetrahydro-2H-thiopyran 1-oxide has been applied in material science research for the development of polymers.

Biotechnological Research for Enzyme Stabilization

Research into the biotechnological applications of Cis-4-aminotetrahydro-2H-thiopyran 1-oxide, specifically for the purpose of enzyme stabilization, has not been reported in the available scientific literature.

Computational and Theoretical Investigations

Quantum Mechanical and Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. researchgate.netnih.gov It provides a framework for understanding bonding, reactivity, and spectroscopic properties from first principles.

DFT calculations are employed to model the geometric and electronic properties of Cis-4-aminotetrahydro-2H-thiopyran 1-oxide. Optimization of the molecular geometry at a suitable level of theory, such as B3LYP with a 6-311+G(d,p) basis set, provides key information on bond lengths, bond angles, and dihedral angles. nih.govscirp.org

Analysis of the electronic structure focuses on the distribution of electrons within the molecule. The molecular electrostatic potential (MEP) surface map can be generated to visualize electron-rich and electron-poor regions, indicating sites susceptible to electrophilic and nucleophilic attack. The sulfoxide (B87167) group (S=O) is expected to be a region of high electron density due to the electronegativity of the oxygen atom, while the amino group (-NH2) also influences the electronic landscape.

Natural Bond Orbital (NBO) analysis provides insights into charge distribution and bonding interactions. The calculated atomic charges reveal the polarity of bonds, such as the highly polar S=O bond and the C-N bond. Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability.

Table 1: Illustrative DFT-Calculated Properties for a Thiopyran 1-oxide System Note: These are representative values for a substituted thiopyran 1-oxide ring system and are intended for illustrative purposes.

| Property | Calculated Value |

|---|---|

| S=O Bond Length | ~1.50 Å |

| C-S Bond Length | ~1.85 Å |

| C-N Bond Length | ~1.47 Å |

| ∠OSC (Angle) | ~106° |

| HOMO Energy | -6.5 eV |

| LUMO Energy | +1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

DFT calculations are instrumental in predicting the reactivity and selectivity of Cis-4-aminotetrahydro-2H-thiopyran 1-oxide in various organic reactions. By mapping the MEP, researchers can identify the most likely sites for chemical attack. For instance, the lone pair on the nitrogen atom of the amino group and the oxygen of the sulfoxide group are potential nucleophilic centers.

Furthermore, DFT can be used to model reaction mechanisms by calculating the energies of reactants, transition states, and products. nih.gov This allows for the determination of activation energy barriers, which are crucial for predicting reaction rates and regioselectivity. For example, in a potential N-alkylation reaction, DFT could be used to compare the energy barriers for different alkylating agents, helping to select the optimal reaction conditions. Similarly, the stereoselectivity of reactions, such as oxidation of the sulfur atom in the precursor sulfide (B99878), can be rationalized by comparing the energies of the transition states leading to different stereoisomers. rsc.org

Molecular Dynamics and Conformational Search Algorithms

The three-dimensional structure and flexibility of a molecule are key determinants of its properties. Molecular dynamics (MD) and conformational search algorithms are used to explore the possible shapes a molecule can adopt.

For Cis-4-aminotetrahydro-2H-thiopyran 1-oxide, the six-membered thiopyran ring is expected to adopt a chair-like conformation. The substituents—the amino group at the C4 position and the oxygen atom on the sulfur—can be in either axial or equatorial positions. This gives rise to several possible conformers.

Conformational search algorithms systematically generate different spatial arrangements of the molecule and calculate their relative energies. This process maps out the potential energy surface, identifying stable conformers (local energy minima) and the most stable conformer (the global energy minimum). Computational studies on related 4-alkyltetrahydro-2H-thiopyran-1-oxides have shown that steric interactions play a major role in determining the preferred conformation, with bulky groups favoring the equatorial position. researchgate.net For the cis isomer, the interplay between the amino and sulfoxide groups determines the most stable arrangement. Molecular dynamics simulations can further explore the dynamic behavior of these conformers over time at a given temperature. rutgers.edu

Table 2: Hypothetical Relative Energies of Conformers for Cis-4-aminotetrahydro-2H-thiopyran 1-oxide Note: These values are illustrative, representing a plausible energy landscape. The global minimum is set to 0.00 kJ/mol.

| Conformer (Chair Conformation) | Relative Energy (kJ/mol) | Stability Rank |

|---|---|---|

| Equatorial S=O, Equatorial -NH2 | 0.00 | 1 (Most Stable) |

| Axial S=O, Equatorial -NH2 | 5.20 | 2 |

| Equatorial S=O, Axial -NH2 | 8.50 | 3 |

| Axial S=O, Axial -NH2 | 15.10 | 4 (Least Stable) |

Thermochemical Calculations and Energetic Assessments of Thiopyran 1-oxide Systems

Thermochemical properties are essential for understanding the stability and energy content of a compound. Computational methods can provide reliable estimates of these values, which are often difficult to measure experimentally. youtube.comnist.gov

Calculations can determine key thermodynamic quantities such as the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and heat capacity. For the parent compound, tetrahydro-2H-thiopyran 1-oxide, these values have been calculated using group contribution methods like the Joback method. chemeo.com These methods estimate properties by summing the contributions of different functional groups within the molecule. More accurate data can be obtained using high-level quantum chemical calculations. This data is vital for process safety assessments and for designing and optimizing chemical synthesis routes. acs.org

Table 3: Calculated Thermochemical Properties for Tetrahydro-2H-thiopyran 1-oxide Data sourced from Cheméo, calculated using the Joback method. chemeo.com

| Property | Value | Unit |

|---|---|---|

| Enthalpy of Formation (Gas, ΔfH°gas) | -274.22 | kJ/mol |

| Gibbs Free Energy of Formation (ΔfG°) | -187.59 | kJ/mol |

| Enthalpy of Fusion (ΔfusH°) | 6.75 | kJ/mol |

Application of Computational Fluid Dynamics in Process Optimization

Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis to simulate fluid flow, heat transfer, and associated phenomena. researchgate.net In chemical and pharmaceutical manufacturing, CFD has become a valuable tool for process design, scale-up, and optimization. mdpi.comscite.ai

While specific CFD studies on the synthesis of Cis-4-aminotetrahydro-2H-thiopyran 1-oxide may not be publicly available, the methodology is highly applicable. The synthesis of this compound would likely involve the oxidation of the corresponding sulfide precursor, a reaction that can be exothermic. CFD simulations could be used to model a production-scale reactor to optimize this process.

Key applications would include:

Mixing Efficiency: Ensuring that the oxidant and the sulfide reactant are mixed effectively to achieve a uniform reaction rate and avoid localized "hot spots."

Heat Transfer: Modeling the reactor's cooling system to ensure that the heat generated by the exothermic reaction is removed efficiently, maintaining a stable and safe operating temperature.

Mass Transfer: In cases where multiphase systems are involved (e.g., a solid catalyst in a liquid medium), CFD can model the transfer of reactants to the catalyst surface.

By simulating different reactor geometries, impeller speeds, and operating conditions, CFD allows engineers to optimize the process for maximum yield, purity, and safety without the need for extensive and costly physical prototyping. mdpi.com

Future Research Directions and Translational Outlook

Exploration of Novel Catalytic Systems for Efficient Synthesis

The efficient and stereoselective synthesis of cis-4-aminotetrahydro-2H-thiopyran 1-oxide is paramount for its broader application. Current methods have established a reliable foundation, yet future research will likely focus on the development of more sophisticated and efficient catalytic systems.

An established method for the synthesis of isomerically pure 4-aminotetrahydro-2H-thiopyran 1-oxide derivatives involves a stereoselective oxidation followed by isomerization. Specifically, the oxidation of a protected tetrahydro-2H-thiopyran precursor with an oxidizing agent like Oxone can afford the trans sulfoxide (B87167) with high selectivity. Subsequent treatment with hydrogen chloride can then catalyze the isomerization to the desired cis sulfoxide. frontiersin.org

Advanced Derivatization for Enhanced Scaffold Diversity

To fully explore the potential of cis-4-aminotetrahydro-2H-thiopyran 1-oxide, the generation of a diverse library of derivatives is essential. The primary amino group and the sulfoxide moiety serve as key handles for chemical modification, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular architectures.

Future research in this domain should focus on advanced derivatization strategies. This includes the exploration of various coupling reactions to introduce diverse substituents at the amino group, leading to the formation of amides, sulfonamides, and ureas. Furthermore, modifications of the thiopyran ring itself, through techniques such as C-H activation, could open up avenues for novel structural variations. The goal is to create a comprehensive library of analogues with a wide range of physicochemical properties, which is a critical step for subsequent structure-activity relationship studies.

Integration with High-Throughput Screening for Structure-Activity Relationship (SAR) Studies

The diverse library of cis-4-aminotetrahydro-2H-thiopyran 1-oxide derivatives generated through advanced derivatization strategies will provide a rich resource for biological screening. High-throughput screening (HTS) methodologies will be instrumental in rapidly assessing the biological activity of these compounds against a multitude of therapeutic targets.

The integration of HTS with computational modeling will be crucial for establishing robust structure-activity relationships (SAR). By systematically analyzing the biological data of a large set of derivatives, researchers can identify the key structural features responsible for a particular biological effect. This information is invaluable for the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. For instance, SAR studies on related heterocyclic compounds have successfully identified potent inhibitors for various biological targets. nih.govnih.gov The application of similar approaches to the cis-4-aminotetrahydro-2H-thiopyran 1-oxide scaffold holds significant promise for the discovery of novel therapeutic agents.

Potential in Advanced Materials and Niche Biotechnological Applications

Beyond its potential in medicinal chemistry, the unique properties of cis-4-aminotetrahydro-2H-thiopyran 1-oxide suggest its utility in the fields of advanced materials and biotechnology. The presence of a polar sulfoxide group and a reactive amino functionality makes it an interesting building block for the synthesis of novel polymers and functional materials.

In materials science, the incorporation of this scaffold into polymer backbones could lead to materials with unique thermal, optical, or mechanical properties. The sulfoxide group, known for its ability to form strong hydrogen bonds, could influence the self-assembly and morphology of these materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing cis-4-aminotetrahydro-2H-thiopyran 1-oxide, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves oxidation of tetrahydrothiopyran derivatives using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to introduce the sulfoxide group. For stereoselective introduction of the cis-4-amino group, reductive amination or nucleophilic substitution under controlled pH and temperature is employed. For example, LiAlH₄ or NaBH₄ may be used to reduce intermediates while preserving stereochemistry. Reaction monitoring via TLC or HPLC is critical to ensure purity .

Q. How can the structure of cis-4-aminotetrahydro-2H-thiopyran 1-oxide be confirmed using spectroscopic techniques?

- Methodological Answer :

- NMR : The sulfoxide group (S=O) causes deshielding of adjacent protons, observable in ¹H-NMR (e.g., δ 2.8–3.2 ppm for protons near S=O). The cis-4-amino group shows coupling constants (J) consistent with axial-equatorial proton arrangements in the thiopyran ring.

- IR : Strong absorption bands at 1020–1070 cm⁻¹ (S=O stretch) and 3300–3500 cm⁻¹ (N-H stretch) confirm functional groups.

- X-ray crystallography (if crystalline): Provides definitive proof of stereochemistry, as seen in similar thiopyran derivatives .

Q. What are the primary applications of this compound in organic chemistry research?

- Methodological Answer : It serves as a chiral building block for synthesizing sulfur-containing heterocycles (e.g., thiazoles, pyran derivatives) and as a ligand in asymmetric catalysis. Its sulfoxide group participates in redox reactions, enabling transformations like sulfoxide-elimination to form alkenes. Applications in medicinal chemistry include studying enzyme interactions, particularly with sulfur-metabolizing proteins .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the stability and reactivity of cis-4-aminotetrahydro-2H-thiopyran 1-oxide compared to its trans isomer?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal that the cis isomer has lower steric strain due to favorable axial positioning of the amino group. The sulfoxide’s lone pair orientation also stabilizes the cis configuration via intramolecular hydrogen bonding. Transition-state analysis predicts higher activation energy for cis→trans isomerization (~25 kcal/mol), making the cis form kinetically persistent .

Q. What analytical challenges arise in quantifying trace impurities of cis-4-aminotetrahydro-2H-thiopyran 1-oxide in reaction mixtures, and how are they resolved?

- Methodological Answer : Impurities like sulfones (over-oxidized products) or trans isomers require separation via reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA). Detection at 210–230 nm optimizes sensitivity for sulfur-containing compounds. Mass spectrometry (ESI-MS) with selective ion monitoring (SIM) for [M+H]⁺ ions (e.g., m/z 178 for the parent compound) enhances specificity .

Q. How does the compound’s sulfoxide group influence its interaction with biological targets, such as cytochrome P450 enzymes?

- Methodological Answer : The sulfoxide’s polarity and hydrogen-bonding capacity allow it to bind to active-site residues (e.g., cysteine or serine). Competitive inhibition assays using fluorogenic substrates (e.g., 7-ethoxyresorufin) show IC₅₀ values in the micromolar range. Molecular docking (e.g., AutoDock Vina) predicts binding poses where the sulfoxide interacts with heme iron or adjacent hydrophobic pockets .

Q. What strategies mitigate racemization during derivatization of cis-4-aminotetrahydro-2H-thiopyran 1-oxide in peptide coupling reactions?

- Methodological Answer :

- Low-temperature reactions : Conduct couplings at 0–4°C to reduce thermal racemization.

- Activating agents : Use HATU or DCC with additives like HOAt to minimize epimerization.

- Chiral auxiliaries : Introduce temporary protecting groups (e.g., Boc or Fmoc) to stabilize the amino group’s configuration.

Racemization is monitored by chiral HPLC or circular dichroism (CD) spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.